molecular formula C11H10BrN3O3 B3495842 6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B3495842
M. Wt: 312.12 g/mol
InChI Key: ONUISCLVTUEXCR-UHFFFAOYSA-N
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Description

6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the use of metal-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity. For instance, palladium-catalyzed reactions can be employed to form the desired pyrimidine ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

6-amino-5-bromo-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O3/c1-18-7-4-2-6(3-5-7)15-9(13)8(12)10(16)14-11(15)17/h2-5H,13H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUISCLVTUEXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
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6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 3
6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 4
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6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 5
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6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 6
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6-AMINO-5-BROMO-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

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